1-Methoxy-4-isoquinolinecarboxaldehyde
Overview
Description
1-Methoxy-4-isoquinolinecarboxaldehyde is a chemical compound with the CAS Number: 1005772-69-9 . It has a molecular weight of 187.2 and its IUPAC name is 1-methoxyisoquinoline-4-carbaldehyde .
Molecular Structure Analysis
The molecular formula of this compound is C11H9NO2 . The InChI code is 1S/C11H9NO2/c1-14-11-10-5-3-2-4-9(10)8(7-13)6-12-11/h2-7H,1H3 .Physical and Chemical Properties Analysis
The density of this compound is 1.2±0.1 g/cm3 . Its boiling point is 360.1±22.0 °C at 760 mmHg .Scientific Research Applications
Synthesis of Isoquinoline Derivatives
1-Methoxy-4-isoquinolinecarboxaldehyde has been extensively utilized in the synthesis of various isoquinoline derivatives. For instance, it has been involved in the synthesis of tetrahydroisoquinolines, an important class of compounds in organic chemistry and pharmacology. Shirasaka et al. (1990) demonstrated the synthesis of 5,6,7,8-tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-ol, an oxidative degradation product of noscapine, from related methoxybenzaldehyde compounds (Shirasaka, Takuma, Shimpuku, & Imaki, 1990).
Involvement in Bioactive Compound Synthesis
Methoxy-isoquinoline derivatives have been explored for their potential bioactive properties. For example, Hadanu et al. (2010) synthesized (1)-N-(4-methoxybenzyl)-1,10-phenanthroline bromide from 4-methoxybenzaldehyde, assessing its antiplasmodial activities (Hadanu, Mastjeh, Jumina, Mustofa, Widjayanti, & Sholikhah, 2010). Similarly, Watanabe, Ohta, and Shirasu (1988) investigated the bio-antimutagenic potential of benzaldehyde and its derivatives, including methoxybenzaldehydes, on mutagenesis induced by 4-nitroquinoline 1-oxide in Escherichia coli (Watanabe, Ohta, & Shirasu, 1988).
Fluorescent Labeling Applications
The methoxy-isoquinoline derivatives have also found applications in fluorescent labeling. Hirano et al. (2004) discussed the novel fluorophore 6-Methoxy-4-quinolone, derived from methoxy-isoquinolinederivatives, which has strong fluorescence in a wide pH range, making it useful for biomedical analysis (Hirano, Hamase, Fukuda, Tomita, & Zaitsu, 2004).
Antitumor and Antiplasmodial Activity
Several studies have highlighted the antitumor and antiplasmodial activities of methoxy-isoquinoline compounds. For instance, Li (2015) synthesized 4-aminoquinazoline derivatives, including methoxy-benzaldehyde derivatives, demonstrating their activities against Bcap-37 cell proliferation, indicating potential antitumor properties (Li, 2015). Similarly, Cui et al. (2017) explored 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one for its antitumor lead and identified it as a novel class of tubulin-binding tumor-vascular disrupting agents (Cui, Jiang, Goto, Hsu, Li, Zhang, Wei, Yuan, Hamel, Morris-Natschke, Lee, & Xie, 2017).
Catalysis and Ligand Synthesis
Methoxy-isoquinoline derivatives are also significant in the field of catalysis and ligand synthesis. The synthesis of enantiomerically pure 1-(2-methoxy-1-naphthyl)isoquinoline, as reported by Chelucci et al. (1999), is an example of this application. These ligands were used in enantioselective palladium-catalyzed allylic substitutions, highlighting their role in asymmetric catalysis (Chelucci, Bacchi, Fabbri, Saba, & Ulgheri, 1999).
Mechanism of Action
Pharmacokinetics
Some physicochemical properties have been reported . The compound has a high gastrointestinal absorption and is predicted to be BBB (Blood-Brain Barrier) permeant . The Log Kp value, which indicates skin permeation, is -6.11 cm/s . These properties could impact the bioavailability of the compound.
Properties
IUPAC Name |
1-methoxyisoquinoline-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-14-11-10-5-3-2-4-9(10)8(7-13)6-12-11/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHEHOJBPPYHICZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C2=CC=CC=C21)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647225 | |
Record name | 1-Methoxyisoquinoline-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1005772-69-9 | |
Record name | 1-Methoxyisoquinoline-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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